molecular formula C23H18FIN2O B11637805 1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone

1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone

Cat. No.: B11637805
M. Wt: 484.3 g/mol
InChI Key: POHAVFFZMLABAZ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of fluorine and iodine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a condensation reaction between 4-fluoroaniline and 4-iodobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, making it useful for treating anxiety and seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one is unique due to its specific combination of fluorine and iodine atoms within the benzodiazepine framework. This unique structure can result in distinct pharmacological properties and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H18FIN2O

Molecular Weight

484.3 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1,5-benzodiazepin-1-yl]ethanone

InChI

InChI=1S/C23H18FIN2O/c1-15(28)27-22-5-3-2-4-20(22)26-21(16-8-12-19(25)13-9-16)14-23(27)17-6-10-18(24)11-7-17/h2-13,23H,14H2,1H3

InChI Key

POHAVFFZMLABAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I)C4=CC=C(C=C4)F

Origin of Product

United States

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